molecular formula C10H5BrO4 B14432369 6-Bromo-5,8-dihydroxy-1,4-naphthalenedione CAS No. 78226-78-5

6-Bromo-5,8-dihydroxy-1,4-naphthalenedione

Cat. No.: B14432369
CAS No.: 78226-78-5
M. Wt: 269.05 g/mol
InChI Key: IBKXPWMILRITGB-UHFFFAOYSA-N
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Description

6-Bromo-5,8-dihydroxy-1,4-naphthalenedione is a halogenated derivative of naphthoquinone, known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,8-dihydroxy-1,4-naphthalenedione typically involves the bromination of 5,8-dihydroxy-1,4-naphthoquinone. This reaction is carried out using molecular bromine in an organic solvent such as carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of the reactants .

Industrial Production Methods

Industrial production of this compound can be achieved through the aerobic oxidation of naphthalene over a vanadium oxide catalyst, followed by bromination. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,8-dihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5,8-dihydroxy-1,4-naphthalenedione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-dihydroxy-1,4-naphthalenedione involves its redox properties. It can act as an oxidizing or dehydrogenating agent, similar to hydrogen peroxide and superoxide radicals. This activity is crucial for its antimicrobial and therapeutic effects. The compound targets cellular components, leading to membrane damage, DNA leakage, and disruption of the respiratory chain in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5,8-dihydroxy-1,4-naphthalenedione is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and biological activity. Its combination of redox properties and halogenation makes it a valuable compound for various applications .

Properties

CAS No.

78226-78-5

Molecular Formula

C10H5BrO4

Molecular Weight

269.05 g/mol

IUPAC Name

2-bromo-5,8-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H5BrO4/c11-4-3-7(14)8-5(12)1-2-6(13)9(8)10(4)15/h1-3,12-13H

InChI Key

IBKXPWMILRITGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C=C(C2=O)Br)O

Origin of Product

United States

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